N~2~-(4-methylphenyl)-N-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide
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Overview
Description
N~2~-(4-methylphenyl)-N-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide is a complex organic compound characterized by its unique structure, which includes a glycinamide backbone substituted with a 4-methylphenyl group, a 2-phenylethyl group, and a phenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-methylphenyl)-N-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Glycinamide Backbone: The initial step involves the preparation of glycinamide through the reaction of glycine with ammonia or an amine under controlled conditions.
Substitution Reactions: The glycinamide is then subjected to substitution reactions to introduce the 4-methylphenyl, 2-phenylethyl, and phenylsulfonyl groups. These reactions often require the use of specific catalysts and reagents to ensure selective substitution.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of N2-(4-methylphenyl)-N-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N~2~-(4-methylphenyl)-N-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.
Scientific Research Applications
N~2~-(4-methylphenyl)-N-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Materials Science: It is explored for use in the synthesis of advanced materials with specific properties, such as polymers or nanomaterials.
Biological Studies: Researchers investigate its interactions with biological systems to understand its potential therapeutic effects or toxicity.
Mechanism of Action
The mechanism of action of N2-(4-methylphenyl)-N-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N~2~-(4-methylphenyl)-N-(2-phenylethyl)glycinamide: Lacks the phenylsulfonyl group.
N~2~-(phenylsulfonyl)glycinamide: Lacks the 4-methylphenyl and 2-phenylethyl groups.
N~2~-(4-methylphenyl)glycinamide: Lacks the 2-phenylethyl and phenylsulfonyl groups.
Uniqueness
N~2~-(4-methylphenyl)-N-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide is unique due to the combination of its substituents, which confer specific chemical and biological properties
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-4-methylanilino]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S/c1-19-12-14-21(15-13-19)25(29(27,28)22-10-6-3-7-11-22)18-23(26)24-17-16-20-8-4-2-5-9-20/h2-15H,16-18H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYWHQEBRRITEKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)NCCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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